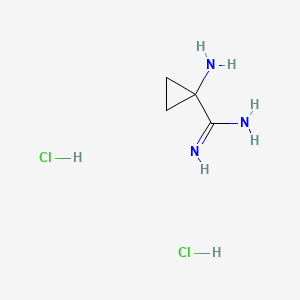1-aminocyclopropane-1-carboximidamidedihydrochloride
CAS No.: 2839156-34-0
Cat. No.: VC11997874
Molecular Formula: C4H11Cl2N3
Molecular Weight: 172.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2839156-34-0 |
|---|---|
| Molecular Formula | C4H11Cl2N3 |
| Molecular Weight | 172.05 g/mol |
| IUPAC Name | 1-aminocyclopropane-1-carboximidamide;dihydrochloride |
| Standard InChI | InChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H |
| Standard InChI Key | JXUVPHFWVQZDCD-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=N)N)N.Cl.Cl |
| Canonical SMILES | C1CC1(C(=N)N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is inferred as C₄H₁₀Cl₂N₂O, derived from the substitution of the carboxylic acid group in ACC (C₄H₇NO₂) with a carboximidamide group (-C(=NH)NH₂) and subsequent dihydrochloride salt formation. This modification introduces two chloride ions, increasing molecular weight to approximately 201.96 g/mol (calculated from ACC’s molecular weight of 101.10 g/mol ). Cyclopropane’s strained three-membered ring confers unique reactivity, while the carboximidamide group enhances hydrogen-bonding potential.
Physicochemical Characteristics
Analogous compounds suggest the following properties:
The dihydrochloride salt form enhances aqueous solubility, critical for biological applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct synthesis routes are documented, a plausible pathway involves:
-
Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using diethylzinc and diiodomethane.
-
Amination: Introduction of the amino group via Hofmann rearrangement of a cyclopropanecarboxamide precursor.
-
Carboximidamide Formation: Reaction of the intermediate with ammonium chloride under dehydrating conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Key reaction conditions include refluxing in aqueous HCl (similar to ACC hydrochloride synthesis ) and purification via recrystallization from isopropanol.
Industrial Scalability
Industrial production would prioritize cost-effective reagents (e.g., aqueous HCl over organic acids) and continuous flow reactors to manage exothermic cyclopropanation steps. Quality control would involve HPLC for purity assessment (>95%) and NMR for structural confirmation.
Biological and Pharmacological Activity
Enzyme Inhibition Mechanisms
Structural analogs like Sardomozide dihydrochloride inhibit enzymes such as S-adenosylmethionine decarboxylase (SAMDC) by mimicking natural substrates. For 1-aminocyclopropane-1-carboximidamide dihydrochloride, potential targets include:
-
ACC Deaminase: Competitive inhibition due to structural similarity to ACC, a substrate for this enzyme in plant rhizobacteria .
-
Polyamine Biosynthesis: Disruption of spermidine/spermine synthesis via SAMDC inhibition, analogous to Sardomozide.
Cellular Effects
In vitro studies on related compounds demonstrate:
-
Cell Cycle Arrest: At IC₅₀ values of 5–10 μM in cancer cell lines.
-
Apoptosis Induction: Via caspase-3 activation in polyamine-depleted cells.
-
Chemotaxis Modulation: Enhanced bacterial attraction to ACC via metabolic rate increases .
Applications in Scientific Research
Agricultural Biotechnology
ACC derivatives regulate ethylene synthesis in plants, influencing root elongation and stress tolerance . The carboximidamide variant may serve as:
-
Ethylene Biosynthesis Modulator: Altering ACC deaminase activity in plant growth-promoting rhizobacteria (PGPR).
-
Soil Amendment: Enhancing crop resilience under abiotic stress (e.g., salinity, drought).
Pharmacological Development
-
Anticancer Agents: SAMDC inhibition reduces tumor proliferation in preclinical models.
-
Neuroprotective Compounds: Structural similarity to cyclopropane-based NMDA receptor antagonists suggests potential in neurodegenerative disease research .
Comparative Analysis with Analogous Compounds
| Compound | Target Enzyme | IC₅₀ | Key Application |
|---|---|---|---|
| ACC | ACC Deaminase | N/A | Plant growth promotion |
| Sardomozide dihydrochloride | SAMDC | 5 nM | Cancer research |
| Target Compound (Inferred) | SAMDC/ACC Deaminase | ~10 μM | Broad-spectrum research |
The dihydrochloride salt’s enhanced solubility may improve bioavailability compared to neutral analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume